molecular formula C8H8N2O B052741 4-Aminoisoindolin-1-one CAS No. 366452-98-4

4-Aminoisoindolin-1-one

Cat. No. B052741
M. Wt: 148.16 g/mol
InChI Key: GZRGLZWHIFBBLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 4-Aminoisoindolin-1-one derivatives often involves palladium-catalyzed processes. For instance, a method for synthesizing substituted 3-methyleneisoindolin-1-ones via a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in ionic liquids has been described. This method is efficient and tolerates a wide array of functionalized substrates, providing good yields and selectivity for the Z-isomers (Cao, McNamee, & Alper, 2008). Similarly, Pd-catalyzed aminocarbonylation starting from 2-bromoarylnitriles via tandem sequential reactions has been developed for synthesizing (Z)-3-methyleneisoindolin-1-ones, highlighting the method's efficiency and stereocontrol (Xuan, Jung, Jeon, & Lee, 2016).

Molecular Structure Analysis

The structural analysis of 4-Aminoisoindolin-1-one and its derivatives often employs techniques like NMR and X-ray diffraction to elucidate their molecular frameworks. These studies reveal the configurations, conformations, and potential intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

4-Aminoisoindolin-1-one derivatives participate in various chemical reactions, leveraging the reactivity of the amino group and the isoindolin-1-one core. For instance, cycloaddition reactions and their involvement in the synthesis of complex molecules demonstrate the versatility of these compounds. The specific reactivity patterns allow for the development of novel synthetic methodologies, such as the facile synthesis of multisubstituted derivatives with potential applications in materials science (Zhang et al., 2020).

Scientific Research Applications

  • Antineoplastic Agent : 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a related compound, shows potential as a second-generation antineoplastic agent, particularly for its enzyme inhibitory potency and resistance to metabolic inactivation (Agrawal et al., 1977).

  • Spectroscopic Study of Derivatives : Research on the reaction of 1-aminoisoindole with 1,4-naphthoquinone explores the formation of complex compounds and their structural analysis using NMR spectroscopic methods (Levkov et al., 2018).

  • Synthesis via Cyclocarbonylation : An efficient synthesis of 2-aminoisoindolin-1-ones is achieved through a palladium-catalyzed reaction, demonstrating a method for producing these compounds under atmospheric pressure (Han et al., 2013).

  • Reusable Catalyst in Nanoparticle Synthesis : 2-Aminoisoindoline-1,3-dione-functionalized magnetic nanoparticles are used as a reusable catalyst for synthesizing 4H-pyran derivatives, highlighting an environmentally friendly and efficient approach (Shabani et al., 2021).

  • Natural Products with Bioactivity : The isoindolin-1-one framework is prevalent in naturally occurring compounds with diverse biological activities, suggesting its therapeutic potential for chronic diseases (Upadhyay et al., 2020).

  • Anti-Cancer Activity : A library of 3-methyleneisoindolin-1-ones shows potential anti-cancer activity, particularly against human breast cancer cell lines (Mehta et al., 2022).

  • Dual Inhibition in Antitumor Agents : Isoindoloquinoxalines demonstrate significant antineoplastic activity with a dual inhibition mechanism on tubulin polymerization and topoisomerase I (Diana et al., 2008).

Safety And Hazards

4-Aminoisoindolin-1-one is classified as Acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

Future Directions

The market prospects for 4-Aminoisoindolin-1-one are promising as it is a key intermediate in the production of various pharmaceutical compounds . It has been used in the synthesis of isoindolin-1-one derivatives as potent PI3Kγ inhibitors, which could be immensely helpful in determining the functional difference between the δ and γ isoforms of PI3K .

properties

IUPAC Name

4-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGLZWHIFBBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431804
Record name 4-AMINOISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoindolin-1-one

CAS RN

366452-98-4
Record name 4-Amino-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366452-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINOISOINDOLIN-1-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the suspension of 4-nitro-2,3-dihydro-isoindol-1-one (2.40 g, 13.5 mmol) in 100 ml of MeOH was added Pd/C (10 wt %, 0.36 g). The mixture was then placed under H2 from a balloon, stirred at RT for 24 h, filtered through Celite®, and condensed to give the titled compound as a light greenish solid. MS (ES+): 149.1 (M+H)+. Calc'd for C8H8N2O—148.16.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-2,3-dihydro-1H-isoindol-1-one (compound 3, 3.2 gm, 0.018 mmol.) in DMF (10 ml), was added ammonium formate (5.750 gm), and Pd—C (100 mg), and the reaction mixture was stirred at 100° C. for 30 min. The mixture was then filtered through a pad of celite, and the celite was washed with DMF (10 ml) and water (10 ml). The filtrate was concentrated under vacuum to give compound 4 (2.2 gm, 83%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

1 g (4.2 mmol) of 2-(azidomethyl)-3-nitrobenzoic acid methyl ester is added to 10 ml of ethanol and 2 ml of glacial acetic acid and mixed with 148.5 mg of Pd/C. After stirring overnight at room temperature under a hydrogen atmosphere, the catalyst is suctioned off via a glass fiber filter, and the filtrate is evaporated to the dry state. The residue is chromatographed on a Flashmaster (mobile solvent). 391.5 mg (62.4%) of the desired compound is isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
148.5 mg
Type
catalyst
Reaction Step Two
Yield
62.4%

Synthesis routes and methods IV

Procedure details

A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one (20 g), ammonium formate (35 g) and 7.5% Pd/C (0.6 g) in methanol (60 ml) was stirred for 2 hours by heating up to 35° C. Pd/C was filtered and the filtrate concentrated under reduced pressure. The residue was recrystallized from water to give 15.3 g of light yellow solid. yield: 92%. mp: 195.6-197° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Bryant - 2020 - search.proquest.com
… 41 2.2 4-Aminoisoindolin-1-one functionalized antibiotic candidate. ............................ 42 … The compound of interest in this study is a derivative of 4-aminoisoindolin-1-one 60, and was …
Number of citations: 2 search.proquest.com
R Kaur Bhatia - Current topics in medicinal chemistry, 2017 - ingentaconnect.com
Isoindole derivatives constitute an important class of biologically active heterocyclic compounds and continue to attract considerable attention due to their diverse pharmacological …
Number of citations: 47 www.ingentaconnect.com
S Jain, J Zain, O O'Connor - … of hematology & …, 2012 - jhoonline.biomedcentral.com
Mycosis fungoides (MF) and Sezary Syndrome (SS) represent the most common subtypes of primary Cutaneous T-cell lymphoma (CTCL). Patients with advanced MF and SS have a …
Number of citations: 60 jhoonline.biomedcentral.com

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